An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-2-fluorobenzoic Acid
An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,5-Dichloro-2-fluorobenzoic acid (CAS No. 665022-07-1), a halogenated aromatic carboxylic acid of interest in medicinal chemistry. This document consolidates available data on its physical characteristics, spectral properties, and reactivity. Notably, this compound has been identified as a D-Amino Acid Oxidase (DAAO) inhibitor, suggesting its potential in the development of therapeutics for neurological disorders such as schizophrenia. This guide also outlines a plausible synthetic route and discusses the mechanism of DAAO inhibition, supported by visual diagrams to facilitate understanding.
Chemical and Physical Properties
3,5-Dichloro-2-fluorobenzoic acid is a polysubstituted benzoic acid derivative. The presence of two chlorine atoms and a fluorine atom on the benzene ring, in addition to the carboxylic acid group, significantly influences its chemical and physical behavior.
Physical Properties
A comprehensive summary of the physical properties of 3,5-Dichloro-2-fluorobenzoic acid is presented in Table 1. Data for specific properties such as melting and boiling points for this particular isomer are not consistently reported in publicly available literature. The data presented is a consolidation of available information from chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 665022-07-1 | [1][2] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [1] |
| Molecular Weight | 209.00 g/mol | [1] |
| Appearance | White to off-white solid/powder | General chemical supplier information |
| Melting Point | Not definitively reported | |
| Boiling Point | Not definitively reported | |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone, and dichloromethane. | General knowledge based on similar structures |
Table 1: Physical Properties of 3,5-Dichloro-2-fluorobenzoic Acid
Spectral Data
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¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the surrounding halogen substituents and the carboxylic acid group.
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¹³C NMR: The carbon-13 NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.
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FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the region of 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-Cl and C-F stretching vibrations.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms (an M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1). Fragmentation patterns would likely involve the loss of the carboxylic acid group and halogen atoms.[3][4][5][6]
Synthesis and Reactivity
Synthetic Approach
While a specific, detailed experimental protocol for the synthesis of 3,5-Dichloro-2-fluorobenzoic acid is not explicitly detailed in the available literature, a plausible synthetic route can be devised based on established organometallic chemistry principles. A common method for the synthesis of substituted benzoic acids is the carboxylation of an organolithium or Grignard reagent.
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for 3,5-Dichloro-2-fluorobenzoic acid.
Experimental Protocol (Hypothetical):
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Ortho-lithiation: 1,3-Dichloro-2-fluorobenzene would be dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). A strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), would then be added dropwise. The fluorine atom is a strong ortho-directing group in lithiation reactions, favoring the removal of the proton at the C2 position.[7][8][9][10][11]
-
Carboxylation: Solid carbon dioxide (dry ice) is then added to the reaction mixture. The highly nucleophilic organolithium intermediate attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.
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Workup: The reaction is quenched with an aqueous acid (e.g., HCl) to protonate the carboxylate, yielding the final product, 3,5-Dichloro-2-fluorobenzoic acid. The product would then be extracted with an organic solvent and purified, for example, by recrystallization.
Chemical Reactivity
The reactivity of 3,5-Dichloro-2-fluorobenzoic acid is primarily dictated by the carboxylic acid group and the halogenated aromatic ring.
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Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, conversion to the acid chloride, and amide formation.
-
Aromatic Ring: The electron-withdrawing nature of the halogen substituents and the carboxylic acid group deactivates the aromatic ring towards electrophilic aromatic substitution.
Biological Activity and Mechanism of Action
3,5-Dichloro-2-fluorobenzoic acid has been identified as an inhibitor of D-Amino Acid Oxidase (DAAO).[12]
D-Amino Acid Oxidase (DAAO) and its Role
DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[13][14][15][16][17] In the central nervous system, DAAO plays a crucial role in regulating the levels of D-serine, a co-agonist at the NMDA receptor.[18][19] The NMDA receptor is vital for synaptic plasticity, learning, and memory.
Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia.[12][13] By inhibiting DAAO, the degradation of D-serine is reduced, leading to an increase in its concentration. This, in turn, can enhance NMDA receptor activity, offering a potential therapeutic strategy for schizophrenia.[13][20]
Mechanism of DAAO Inhibition
Benzoic acid and its derivatives are known to be competitive inhibitors of DAAO.[18] They bind to the active site of the enzyme, preventing the substrate (D-amino acids) from binding. The inhibitory effect of 3,5-Dichloro-2-fluorobenzoic acid is likely due to its structural similarity to the substrates of DAAO and its ability to interact with the active site residues.
The general mechanism of DAAO inhibition and its effect on the NMDA receptor signaling pathway is illustrated below:
Caption: Mechanism of DAAO inhibition and its effect on the NMDA receptor pathway.
Safety and Handling
Based on safety data sheets for similar halogenated benzoic acids, 3,5-Dichloro-2-fluorobenzoic acid should be handled with care.[21][22][23][24] It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
3,5-Dichloro-2-fluorobenzoic acid is a halogenated aromatic compound with potential applications in drug discovery, particularly as an inhibitor of D-Amino Acid Oxidase. While detailed experimental data on its physical and spectral properties are limited, this guide provides a consolidated overview of the available information and theoretical predictions. The proposed synthetic route offers a viable method for its preparation in a laboratory setting. Further research into the specific biological activity and pharmacokinetic properties of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. aobchem.com [aobchem.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. whitman.edu [whitman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 7. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 8. uwindsor.ca [uwindsor.ca]
- 9. youtube.com [youtube.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. baranlab.org [baranlab.org]
- 12. 3,5-Dichloro-2,4,6-trifluorobenzoic acid [oakwoodchemical.com]
- 13. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]
- 14. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 16. scispace.com [scispace.com]
- 17. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. Frontiers | Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase [frontiersin.org]
- 20. CAS 163656-30-2 | 2621-7-74 | MDL MFCD08459290 | 3,5-Dichloro-2,4-difluorobenzoic acid | SynQuest Laboratories [synquestlabs.com]
- 21. fishersci.com [fishersci.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. assets.thermofisher.cn [assets.thermofisher.cn]
- 24. fishersci.es [fishersci.es]
